2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an acetamide group, and a pyridinyl group substituted with a methyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, is reacted with a suitable halogenating agent to form 2,5-dimethylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then subjected to nucleophilic substitution with 4-methylpyridin-2-amine to form the intermediate product.
Acetylation: The intermediate product is acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of phenoxy oxides and pyridinyl oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-5-13(3)14(8-11)20-10-16(19)18-15-9-12(2)6-7-17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGKTUQLARXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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